6-Amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione 6-Amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 793677-50-6
VCID: VC6756361
InChI: InChI=1S/C24H26N6O7S/c1-26-23(32)21(22(25)29(24(26)33)15-17-7-3-2-4-8-17)19(31)16-27-11-13-28(14-12-27)38(36,37)20-10-6-5-9-18(20)30(34)35/h2-10H,11-16,25H2,1H3
SMILES: CN1C(=O)C(=C(N(C1=O)CC2=CC=CC=C2)N)C(=O)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Molecular Formula: C24H26N6O7S
Molecular Weight: 542.57

6-Amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione

CAS No.: 793677-50-6

Cat. No.: VC6756361

Molecular Formula: C24H26N6O7S

Molecular Weight: 542.57

* For research use only. Not for human or veterinary use.

6-Amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione - 793677-50-6

Specification

CAS No. 793677-50-6
Molecular Formula C24H26N6O7S
Molecular Weight 542.57
IUPAC Name 6-amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C24H26N6O7S/c1-26-23(32)21(22(25)29(24(26)33)15-17-7-3-2-4-8-17)19(31)16-27-11-13-28(14-12-27)38(36,37)20-10-6-5-9-18(20)30(34)35/h2-10H,11-16,25H2,1H3
Standard InChI Key DHBWHAVVYBMTDD-UHFFFAOYSA-N
SMILES CN1C(=O)C(=C(N(C1=O)CC2=CC=CC=C2)N)C(=O)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Introduction

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves multi-step reactions starting from simpler pyrimidine structures. For instance, pyrido[2,3-d]pyrimidine-1,4-diones are synthesized from 6-aminouracil derivatives in a relatively straightforward process .

Synthesis Steps:

  • Starting Materials: Use of 6-aminouracil or similar derivatives.

  • Reaction Conditions: Typically involves dissolution in solvents like glacial acetic acid followed by reaction with appropriate reagents.

  • Product Isolation: Purification steps may include recrystallization or chromatography.

Biological Activities of Pyrimidine Derivatives

Pyrimidine derivatives have been explored for various biological activities, including anti-inflammatory effects. For example, pyrido[2,3-d]pyrimidine-1,4-diones have shown potential as COX-2 inhibitors, which are important in treating inflammation .

CompoundBiological Activity
Pyrido[2,3-d]pyrimidine-1,4-dionesAnti-inflammatory, COX-2 inhibitors .
6-Amino-1-benzyl-3-methylpyrimidine-2,4-dionePotential for various biological activities, though specific data is not available.

Safety and Toxicity Considerations

When handling pyrimidine derivatives, it is essential to consider their potential toxicity and safety risks. For example, 6-Amino-1-benzyl-3-methylpyrimidine-2,4-dione carries hazard statements such as H302, H315, H319, and H335, indicating risks of harm if swallowed, in contact with skin, or causing eye irritation .

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator